3-(Bromomethyl)isoxazole
Overview
Description
“3-(Bromomethyl)isoxazole” is a compound with the CAS Number: 76632-20-7 . It has a molecular weight of 161.99 . The compound is typically stored in a freezer and has a light yellow liquid physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H4BrNO/c5-3-4-1-2-7-6-4/h1-2H,3H2
.
Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .
Physical And Chemical Properties Analysis
“this compound” has a light yellow liquid physical form . It is typically stored in a freezer .
Scientific Research Applications
Synthesis of Anticonvulsant Agents
3-(Bromomethyl)isoxazole is used as a starting material in the synthesis of several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. Some of these derivatives have exhibited significant anticonvulsant activity in mice, suggesting potential applications in the development of antiepileptic drugs (Uno, Kurokawa, Masuda, & Nishimura, 1979).
Precursor in Heterocyclic Synthesis
This compound serves as a precursor in the synthesis of various heterocycles. For example, its reaction with benzenediazonium chloride has led to the development of novel compounds, expanding the utility in synthetic organic chemistry (Mohareb, Sherif, Shams, & El-Torgoman, 1990).
Development of Antimicrobial and Antitubercular Compounds
Synthesis of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, prepared from this compound, has shown promising results in screening for antimicrobial and antitubercular activities. This indicates potential applications in the pharmaceutical industry, particularly in the development of new antibiotics and treatments for tuberculosis (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Synthesis of Functionalized Isoxazoles
This compound is also used in the synthesis of functionalized isoxazoles, such as fluorinated analogues of various compounds. These analogues have shown potential in biomedical applications, including as inhibitors and in the regulation of inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Generation of Heterocyclic Compounds
The use of this compound in the generation of 4,5-dihydro-4,5-dimethylene-3-phenyl-isoxazole, an analogue of ortho-quinodimethane, demonstrates its role in producing diverse heterocyclic compounds. These compounds have applications in organic synthesis and potential pharmaceutical use (Mitkidou & Stephanidou-Stephanatou, 1990).
Safety and Hazards
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Mechanism of Action
Target of Action
It is a crucial moiety in drug discovery research . .
Mode of Action
It is known that isoxazole synthesis often involves a (3 + 2) cycloaddition reaction . This reaction involves an alkyne that acts as a dipolarophile and nitrile oxide as the dipole
Biochemical Pathways
Isoxazole and its derivatives show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity . .
Result of Action
Isoxazole and its derivatives are known to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .
Properties
IUPAC Name |
3-(bromomethyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCPYWPUWLNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440278 | |
Record name | 3-(bromomethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76632-20-7 | |
Record name | 3-(bromomethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.